molecular formula C7H9N3O2S B6359547 Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate CAS No. 1554422-53-5

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B6359547
CAS No.: 1554422-53-5
M. Wt: 199.23 g/mol
InChI Key: PDPSYOVRZJKZIP-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of an amino group, a methylthio group, and a carboxylate ester group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methylthio-4,6-dichloropyrimidine with methylamine, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, cyanides, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been studied to understand its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    4-Chloro-2-methylthiopyrimidine: Contains a chloro group instead of an amino group.

    2,4-Bismethylthiopyrimidine: Contains two methylthio groups instead of one.

Uniqueness

Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for various substitution reactions, while the methylthio group can undergo oxidation, making it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 5-amino-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPSYOVRZJKZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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